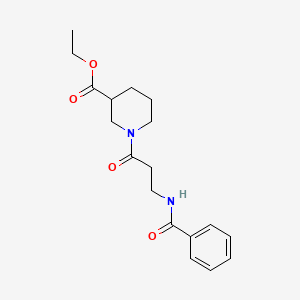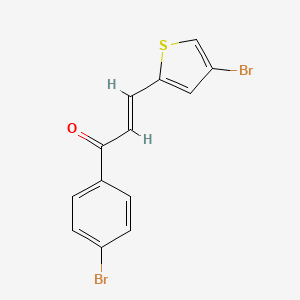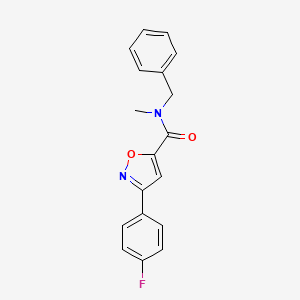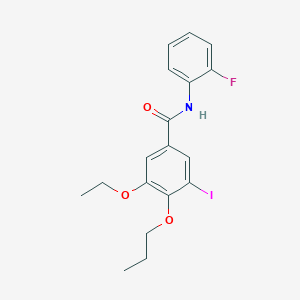![molecular formula C20H16ClN5O B4578894 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4578894.png)
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
描述
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases, which are enzymes that play crucial roles in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves a multi-step process. One common method includes:
Buchwald–Hartwig Arylamination: This step involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.
Nucleophilic Aromatic Substitution: This step involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学研究应用
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and other diseases involving dysregulated kinase activity.
Biological Research: It is used to study the role of specific kinases in cellular processes and to develop targeted therapies.
Pharmaceutical Development: This compound is a candidate for drug development, particularly in the design of targeted therapies for cancer and other diseases.
作用机制
The mechanism of action of 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves the inhibition of specific protein kinases. These kinases are enzymes that phosphorylate target proteins, thereby regulating various cellular processes. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for the growth and survival of cancer cells .
相似化合物的比较
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar structure and is also studied for its kinase inhibitory activity.
N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: Another similar compound with potent reversible kinase inhibitory activity.
Uniqueness
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a kinase inhibitor. Its ability to target specific kinases with rare cysteine residues in the hinge region makes it a valuable compound for targeted cancer therapy .
属性
IUPAC Name |
6-chloro-N-[(1-methylpyrazol-4-yl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-26-12-13(10-24-26)9-23-20(27)17-8-19(14-3-2-6-22-11-14)25-18-5-4-15(21)7-16(17)18/h2-8,10-12H,9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIPZSFQVHCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)

![2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![N~5~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE](/img/structure/B4578855.png)
![3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)


![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)
![1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![2-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4578902.png)
